(S,R,S)-AHPC-PEG1-N3
Description
Overview of E3 Ligase Ligand-Linker Conjugates
E3 ligase ligand-linker conjugates are specialized chemical constructs integral to proteolysis-targeting chimera (PROTAC) technology. These molecules consist of three components: (1) a ligand that binds to an E3 ubiquitin ligase, (2) a linker region, and (3) a functional group for attaching a target protein ligand. E3 ligase Ligand-Linker Conjugates 3, specifically, refers to the compound (S,R,S)-AHPC-PEG1-N3 , which incorporates a von Hippel-Lindau (VHL) E3 ligase-binding ligand derived from (S,R,S)-AHPC and a polyethylene glycol (PEG) linker with a terminal azide group. This conjugate enables the assembly of PROTACs by facilitating covalent linkage to target protein ligands via click chemistry. The VHL ligand in this conjugate binds to the substrate recognition domain of the VHL-Cul2 E3 ubiquitin ligase complex, a critical component of the ubiquitin-proteasome system.
Historical Development of PROTAC Technology
The PROTAC concept originated in 2001 with the work of Sakamoto, Crews, and Deshaies, who designed chimeric molecules to recruit the SCFβ-TRCP E3 ligase for degrading methionine aminopeptidase-2 (MetAP-2). Early PROTACs relied on peptide-based E3 ligands, which suffered from poor cell permeability and stability. A breakthrough occurred with the discovery of small-molecule E3 ligands, such as thalidomide analogs for cereblon (CRBN) and VH032 for VHL, enabling the synthesis of drug-like PROTACs. The development of E3 ligase Ligand-Linker Conjugates 3 exemplifies this shift, combining the VH032-derived VHL ligand with a synthetically flexible PEG linker to improve solubility and spatial alignment in ternary complexes.
Significance of E3 Ligase Ligand-Linker Conjugates 3 in Protein Degradation Research
E3 ligase Ligand-Linker Conjugates 3 has become a cornerstone in PROTAC research due to its modular design and robust synthetic accessibility. Its VHL ligand exhibits high affinity (Kd ≈ 100–200 nM) for the VHL protein, enabling efficient recruitment of the E3 ligase complex. The PEG1 linker balances hydrophilicity and flexibility, optimizing ternary complex formation between the PROTAC, target protein, and E3 ligase. This conjugate has been employed in degraders targeting bromodomain-containing protein 4 (BRD4), estrogen receptor (ER), and androgen receptor (AR), demonstrating its versatility. For example, PROTACs using this conjugate, such as MT-802 and ARV-825, achieve sub-micromolar degradation efficacy in cancer cell lines.
Scope and Objectives of the Review
This review focuses on the chemical synthesis, structural attributes, and applications of E3 ligase Ligand-Linker Conjugates 3 in PROTAC development. Key objectives include:
- Synthetic Pathways : Analyzing routes to synthesize the VHL ligand and PEG1 linker.
- Linker Design : Evaluating the impact of PEG1 length and terminal functionalization on PROTAC activity.
- Case Studies : Highlighting PROTACs utilizing this conjugate to degrade oncoproteins.
- Challenges : Addressing limitations, such as linker-induced hydrophilicity affecting membrane permeability.
The following sections will exclude clinical data, dosing, and safety profiles, adhering strictly to chemical and mechanistic perspectives.
Table 1: Key Properties of E3 Ligase Ligand-Linker Conjugates 3
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCURZJBLHZABY-ZRCGQRJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Synthesis of Hydroxyproline Intermediate
The hydroxyproline core is synthesized via asymmetric catalysis, employing a Sharpless epoxidation to establish the (2S,4R) stereochemistry. Subsequent ring-opening with ammonia yields the trans-4-hydroxy-L-proline scaffold, which is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
Linker Attachment and PEG1 Incorporation
The PEG1 linker is introduced via a carbamate bond at the hydroxyproline’s C4 hydroxyl group, a site identified as optimal for linker attachment without compromising VHL binding.
Activation of the Hydroxyl Group
The hydroxyl group is activated using 4-nitrophenyl chloroformate in dichloromethane (DCM), forming a reactive mixed carbonate intermediate. This intermediate is then treated with mono-Boc-protected ethylenediamine to install a primary amine handle for PEG conjugation.
PEG1 Coupling
The amine-functionalized hydroxyproline derivative is reacted with PEG1-NHS ester (N-hydroxysuccinimide ester) in dimethylformamide (DMF) at room temperature. Triethylamine is added to scavenge HCl, driving the reaction to completion within 12 hours. Crude product purification via silica gel chromatography (ethyl acetate/hexanes gradient) affords the PEG1-linked intermediate in 72% yield.
Azide Functionalization for Click Chemistry
The terminal end of the PEG1 linker is modified with an azide group to enable downstream conjugation with alkyne-bearing target ligands.
Displacement of a Leaving Group
A mesylate leaving group is introduced at the PEG1 terminus by treating the alcohol with methanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). Subsequent displacement with sodium azide in DMF at 60°C replaces the mesylate with an azide, achieving 90% conversion. The product is isolated via aqueous extraction and lyophilization.
Final Assembly and Purification
The conjugated product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient. Critical quality control measures include:
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 646.3 [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) verifies the absence of unreacted starting materials and correct integration ratios for key protons.
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| Hydroxyproline Boc protection | Boc₂O, DMAP, DCM | 95 | 98 |
| Suzuki–Miyaura coupling | Pd(OAc)₂, SPhos, K₂CO₃, toluene/H₂O | 87 | 97 |
| PEG1 coupling | PEG1-NHS, DMF, Et₃N | 72 | 95 |
| Azide displacement | NaN₃, DMF, 60°C | 90 | 99 |
Challenges and Strategic Solutions
Regioselectivity in Hydroxyproline Modification
Early synthetic routes suffered from low yields due to competing reactions at the C2 amine. Implementing a Boc protection strategy resolved this issue, directing functionalization exclusively to the C4 hydroxyl.
PEG1 Solubility Issues
The hydrophobic VHL ligand necessitated polar aprotic solvents (e.g., DMF) to maintain PEG1 solubility during coupling. Sonication and elevated temperatures (40°C) were employed to prevent precipitation.
Applications in PROTAC Development
E3 ligase Ligand-Linker Conjugate 3 has been utilized in PROTACs targeting oncoproteins such as BRD4 and EGFR. For example, conjugation via CuAAC to a BET inhibitor warhead produced a PROTAC with DC₅₀ values <10 nM in leukemia cell lines, underscoring the efficacy of this synthetic approach .
Chemical Reactions Analysis
VH032-PEG1-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in VH032-PEG1-N3 reacting with alkyne-containing molecules to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups.
Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .
Scientific Research Applications
Key Applications
-
Cancer Therapy
- E3 ligase ligand-linker conjugates have shown promise in targeting oncogenic proteins for degradation. For instance, PROTACs utilizing cereblon (CRBN) have been developed to degrade proteins involved in various cancers, including those associated with multiple myeloma and solid tumors .
- A notable example is the development of ARV-110, which targets the androgen receptor in metastatic castration-resistant prostate cancer. Clinical trials demonstrated its efficacy by significantly reducing prostate-specific antigen levels in patients .
- Neurodegenerative Diseases
- Immune Disorders
- Viral Infections
Chemistry and Design Considerations
The design of E3 ligase ligand-linker conjugates involves careful consideration of several chemical factors:
- Linker Composition : The linker plays a crucial role in determining the efficacy and selectivity of PROTACs. Commonly used linkers include polyethylene glycol (PEG) chains, which enhance solubility and cellular permeability while influencing degradation efficiency .
- Ligand Selection : The choice of E3 ligase is critical; CRBN and von Hippel-Lindau (VHL) are among the most utilized due to their strong binding affinities and well-characterized structures . However, there is ongoing research into underexplored E3 ligases to expand the range of targetable proteins.
- Synthetic Accessibility : The synthesis of these conjugates must be feasible and reproducible. Recent reviews provide comprehensive insights into synthetic routes for various E3 ligands, highlighting both established and novel approaches .
Case Studies
| Study | Target Protein | E3 Ligase Used | Linker Type | Outcome |
|---|---|---|---|---|
| ARV-110 Phase 1/2 Trial | Androgen Receptor | CRBN | Not specified | Significant PSA reduction in patients with mCRPC |
| CDK4/6 Degradation Study | CDK4/6 | VHL/IAP | Various PEG linkers | Effective degradation with preferential targeting of CDK6 |
| Tau Protein Targeting | Tau Protein | CRBN | PEG-based linkers | Potential therapeutic application for Alzheimer's disease |
Mechanism of Action
VH032-PEG1-N3 exerts its effects through the ubiquitin-proteasome system. The von Hippel-Lindau ligand in the compound binds to the von Hippel-Lindau E3 ligase, which is an essential enzyme in the ubiquitin-proteasome system. This binding recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The polyethylene glycol linker facilitates the conjugation of the ligand to target proteins, enabling the targeted degradation of specific proteins within cells .
Comparison with Similar Compounds
VH032-PEG1-N3 is unique due to its incorporation of the von Hippel-Lindau ligand and its use in PROTAC technology. Similar compounds include:
VH032-PEG3-N3: This compound has a three-unit polyethylene glycol linker instead of a one-unit linker.
VH032-cyclopropane-F: This compound incorporates a cyclopropane group instead of a polyethylene glycol linker.
VH032-amine: This compound has an amine functional handle for conjugation to target proteins.
These similar compounds share the von Hippel-Lindau ligand but differ in their linker structures and functional groups, which can affect their specific applications and effectiveness in targeted protein degradation.
Biological Activity
E3 ligases play a pivotal role in the ubiquitin-proteasome system, mediating the transfer of ubiquitin to target proteins for degradation. Among the various compounds designed to exploit this mechanism, E3 Ligase Ligand-Linker Conjugates 3 (E3-LC3) have emerged as significant tools in targeted protein degradation, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of E3-LC3, examining its mechanisms, applications, and relevant case studies.
E3-LC3 functions by linking a ligand that binds to an E3 ligase with a linker that connects to a target protein. This bifunctional approach facilitates the ubiquitination and subsequent degradation of specific proteins. The general mechanism can be summarized as follows:
- Binding : The ligand binds to the E3 ligase.
- Recruitment : The linker connects the target protein to the E3 ligase.
- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
- Degradation : The tagged protein is recognized by the proteasome and degraded.
Key Research Findings
Recent studies have highlighted the efficacy of E3-LC3 in inducing targeted protein degradation across various cancer types. For instance, research indicates that PROTACs utilizing E3 ligases such as VHL and CRBN show promising results in degrading oncogenic proteins like BRD4, which is implicated in several malignancies .
Case Studies
- BRD4 Degradation : In a study involving multiple cell lines, PROTACs based on E3-LC3 demonstrated effective degradation of BRD4, leading to reduced proliferation in cancer cells .
- Estrogen Receptor Targeting : Another investigation focused on targeting the estrogen receptor (ER) using E3-LC3, revealing significant downregulation of ER signaling pathways in breast cancer models .
Data Tables
The following table summarizes key characteristics and biological activities observed with E3-LC3:
| Compound | Target Protein | E3 Ligase | Degradation Efficiency | Cancer Type |
|---|---|---|---|---|
| E3 Ligase LC 3 | BRD4 | VHL | High | Acute Myeloid Leukemia |
| E3 Ligase LC 3 | Estrogen Receptor | CRBN | Moderate | Breast Cancer |
| E3 Ligase LC 3 | Androgen Receptor | IAP | High | Prostate Cancer |
Optimization Strategies
To enhance the biological activity of E3-LC3, several optimization strategies have been employed:
Q & A
Q. What are the critical synthetic steps for constructing E3 ligase Ligand-Linker Conjugates 3?
The synthesis typically involves:
- Protection/deprotection strategies : Use of Boc or Fmoc groups to protect reactive sites (e.g., amino groups) during coupling reactions .
- Coupling reactions : Amide bond formation between the E3 ligase ligand and linker using EDC/HOBt or CDI, achieving yields of 64–98% depending on conditions .
- Final deprotection : Acidic cleavage (e.g., HCl in MeOH or TFA in CH₂Cl₂) to yield the active conjugate .
Q. How does linker length and composition influence the efficacy of PROTACs derived from E3 ligase Ligand-Linker Conjugates 3?
Linker design impacts ternary complex formation between the PROTAC, target protein, and E3 ligase. For example:
Q. What characterization methods are essential for validating E3 ligase Ligand-Linker Conjugates 3?
Key techniques include:
- Mass spectrometry to confirm molecular weight and purity .
- HPLC to assess reaction progress and final compound purity .
- Biological assays (e.g., DC₅₀ measurements) to quantify degradation efficiency, as seen in CDK6 degradation studies (DC₅₀ = 2.1 nM) .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data in conjugate synthesis (e.g., HCl deprotection steps yielding 17% vs. 70–90%)?
Discrepancies arise from reaction parameters:
- Solvent choice : Using CPME instead of THF improves HCl-mediated deprotection yields (70–90% vs. 17%) .
- Temperature and time : Extended reaction times (3 h vs. 1 h) and optimized temperatures enhance efficiency .
- Recommendation : Systematically test solvent, base, and duration to identify optimal conditions .
Q. What strategies optimize linker attachment points for diverse E3 ligases (e.g., CRBN vs. VHL)?
- CRBN ligands : Attach linkers to the phthalimide ring’s amino group via amide bonds, as in Thalidomide derivatives .
- VHL ligands : Use hydroxyl or amine groups on (S,R,S)-AHPC for PEG-based linker conjugation, ensuring minimal steric hindrance .
- Comparative studies show VHL-based PROTACs (e.g., ARD-266) achieve superior degradation for targets like the androgen receptor .
Q. How do researchers validate target specificity and off-target effects of PROTACs using E3 ligase Ligand-Linker Conjugates 3?
- Proteomic profiling : Mass spectrometry identifies off-target proteins degraded via ubiquitination .
- Control experiments : Use "hook effect" assays (high PROTAC concentrations disrupt ternary complexes) to confirm mechanism-dependent degradation .
- Case study : MDM2 degraders synthesized from E3 ligase Ligand-Linker Conjugates 30 require validation via p53 stabilization assays .
Methodological Considerations
Q. What are the advantages of solid-phase synthesis for E3 ligase Ligand-Linker Conjugates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
